6-Methyl-4-pyrrolidin-1-ylquinazoline
Description
6-Methyl-4-pyrrolidin-1-ylquinazoline is a quinazoline derivative featuring a methyl group at the 6-position and a pyrrolidine substituent at the 4-position of the quinazoline core. The pyrrolidine moiety contributes to basicity and hydrogen-bonding capacity, while the methyl group enhances lipophilicity, influencing solubility and membrane permeability.
Properties
IUPAC Name |
6-methyl-4-pyrrolidin-1-ylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-10-4-5-12-11(8-10)13(15-9-14-12)16-6-2-3-7-16/h4-5,8-9H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRJNBWAAFLODW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Core Heterocycles : Quinazolines (two nitrogen atoms) vs. pyrazolopyrimidines (three nitrogens) or indoles (one nitrogen) . Core structure impacts aromaticity and electronic properties.
- Substituent Effects: Pyrrolidine (5-membered ring) vs. Thioether linkages in ’s compound enhance rigidity and redox sensitivity .
Physicochemical Properties
Lipophilicity, solubility, and molecular weight critically influence bioavailability:
Key Observations :
- The methyl group in this compound increases lipophilicity compared to unsubstituted quinazolines.
- Piperazine-substituted indoles () may exhibit higher aqueous solubility due to the basic piperazine nitrogen .
Pharmacological and Functional Implications
While direct activity data are unavailable, structural analogs suggest:
- Kinase Inhibition : Quinazolines often target ATP-binding pockets in kinases. Pyrrolidine’s flexibility may enhance binding vs. rigid triazoles in .
- Metabolic Stability : Pyrrolidine’s smaller ring size may reduce metabolic degradation compared to piperazine derivatives () .
- Multi-Target Potential: Compounds like those in with triazole/thioether motifs may exhibit dual enzymatic inhibition .
Stability and Reactivity
- This compound : Pyrrolidine’s ring strain may increase susceptibility to ring-opening under acidic conditions.
- Pyrazolopyrimidines () : Isomerization under thermal or acidic conditions (e.g., 7→6) highlights conformational instability .
- Thioether-containing compounds () : Prone to oxidation, forming sulfoxides/sulfones, which could alter activity .
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